molecular formula C8H8N2O3 B13206848 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B13206848
M. Wt: 180.16 g/mol
InChI Key: KZYZOLXPAURCEF-UHFFFAOYSA-N
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Description

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid: is a heterocyclic compound that features a fused pyrano and pyrimidine ring system. This compound is of significant interest due to its potential biological and pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid typically involves multicomponent reactions. One common method is the condensation of 7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-5-one, malononitrile, and aromatic aldehydes in the presence of an organo-base catalyst such as N,N-diisopropylethylamine . This reaction proceeds efficiently under mild conditions, leading to high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its pharmacological properties, it is investigated for the development of new therapeutic agents for diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the development of agrochemicals and photoactive materials

Mechanism of Action

The mechanism of action of 5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c11-8(12)7-9-3-5-4-13-2-1-6(5)10-7/h3H,1-2,4H2,(H,11,12)

InChI Key

KZYZOLXPAURCEF-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CN=C(N=C21)C(=O)O

Origin of Product

United States

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